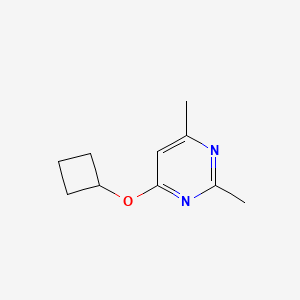

4-Cyclobutoxy-2,6-dimethylpyrimidine

Description

Properties

IUPAC Name |

4-cyclobutyloxy-2,6-dimethylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7-6-10(12-8(2)11-7)13-9-4-3-5-9/h6,9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBCRAVQDWZQHHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutoxy-2,6-dimethylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dimethylpyrimidine with cyclobutanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the cyclobutoxy group.

Industrial Production Methods

Industrial production of 4-Cyclobutoxy-2,6-dimethylpyrimidine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutoxy-2,6-dimethylpyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can replace the cyclobutoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amines.

Scientific Research Applications

4-Cyclobutoxy-2,6-dimethylpyrimidine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Cyclobutoxy-2,6-dimethylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target molecules involved.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Substituent Effects on Co-Crystal Formation

The provided evidence highlights the critical role of substituents in determining whether pyrimidines form salts or co-crystals with diclofenac. Key findings include:

- 2-Amino-4,6-dimethylpyrimidine: Forms a co-crystal with diclofenac due to intermediate nitrogen charge (–287 kJ/mol), enabling hydrogen bonding without proton transfer .

- 2-Aminopyridine: Forms a salt with diclofenac due to stronger nitrogen charge (–287 kJ/mol), leading to proton transfer from diclofenac .

- 2-Amino-3,5-dibromopyridine: An outlier with weak nitrogen charge but still forms a co-crystal, attributed to steric/electronic effects from bromine substituents .

Table 1: Comparison of Pyrimidine Derivatives in Co-Crystal/Salt Formation

Structural and Functional Implications for 4-Cyclobutoxy-2,6-dimethylpyrimidine

While direct data on 4-cyclobutoxy-2,6-dimethylpyrimidine is absent, inferences can be drawn from its structural analogs:

Steric Effects : The cyclobutoxy group’s bulk may hinder hydrogen bonding or co-crystal formation compared to smaller substituents (e.g., NH₂ or CH₃). This could reduce co-crystal success rates, similar to brominated derivatives where steric effects dominate .

Solubility: Increased lipophilicity from the cyclobutoxy group could lower aqueous solubility compared to amino-substituted analogs, which are prioritized in pharmaceutical co-crystals for solubility enhancement .

Research Findings and Methodological Insights

Co-Crystal Screening Techniques

The evidence emphasizes solvent-assisted grinding (SAG) and IR spectroscopy for distinguishing salts (carboxylate IR peaks <1675 cm⁻¹) from co-crystals (peaks >1675 cm⁻¹) . For example:

- (Diclofenac)·(2-amino-4,6-dimethylpyrimidine): IR peak at 1695 cm⁻¹ confirms co-crystal formation .

- (Diclofenac)·(2-aminopyridine): IR peak at <1675 cm⁻¹ confirms salt formation .

Challenges in Predicting Interaction Types

The boundary between salt and co-crystal formation remains ambiguous, as seen in 2-amino-4,6-dimethylpyrimidine and 2-aminopyridine, which share identical nitrogen charges (–287 kJ/mol) but form different interaction types . This underscores the need for empirical validation, even for structurally similar compounds.

Biological Activity

4-Cyclobutoxy-2,6-dimethylpyrimidine is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique cyclobutoxy group and two methyl groups. This structural configuration influences its reactivity and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

The compound's molecular formula is , with a molecular weight of approximately 178.23 g/mol. The presence of the cyclobutoxy group enhances its solubility and interaction potential with biological targets.

4-Cyclobutoxy-2,6-dimethylpyrimidine exhibits biological activity primarily through its interaction with specific enzymes and receptors. These interactions can modulate various metabolic pathways, potentially leading to therapeutic effects in different disease models.

Biological Activity Summary

Research indicates that this compound may possess several biological activities:

- Antiviral Properties : Preliminary studies suggest potential antiviral activity, possibly through inhibition of viral replication mechanisms.

- Anticancer Activity : The compound has shown promise in inhibiting tumor cell growth in vitro, indicating potential applications in cancer therapy.

- Enzyme Modulation : It may act as an inhibitor or activator of certain enzymes involved in metabolic pathways, influencing cellular processes.

Research Findings and Case Studies

Recent studies have highlighted the compound's potential applications:

-

Antiviral Activity Study :

- A study evaluated the efficacy of 4-Cyclobutoxy-2,6-dimethylpyrimidine against various viral strains. Results indicated a significant reduction in viral load in treated cell cultures compared to controls.

-

Anticancer Efficacy :

- In vitro assays demonstrated that the compound inhibited the proliferation of several cancer cell lines, including breast and lung cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest.

-

Enzyme Interaction Analysis :

- Enzyme assays indicated that 4-Cyclobutoxy-2,6-dimethylpyrimidine could inhibit specific kinases involved in cancer progression. This inhibition was dose-dependent, suggesting a potential for targeted therapy.

Comparative Analysis

To better understand the unique properties of 4-Cyclobutoxy-2,6-dimethylpyrimidine, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methylpyrimidine | Lacks cyclobutoxy group | Minimal antiviral activity |

| 4-Cyclobutoxy-6-methylpyrimidine | Similar structure but different methyl position | Moderate anticancer activity |

| 4-Cyclobutoxy-2,6-dimethylpyrimidine | Contains both cyclobutoxy and two methyl groups | Significant antiviral and anticancer activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Cyclobutoxy-2,6-dimethylpyrimidine, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with nucleophilic substitution at the pyrimidine ring, leveraging cyclobutanol as the alkoxy donor. Use ChemDraw or similar software to model steric and electronic effects of substituents . Optimize solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to enhance cyclobutoxy group incorporation. Monitor reaction progress via TLC and characterize intermediates/purified product using -NMR and LC-MS to confirm regioselectivity . Adjust catalyst loading (e.g., NaH or KCO) to mitigate side reactions like ring-opening or dimerization .

Q. How should spectroscopic techniques be prioritized for characterizing 4-Cyclobutoxy-2,6-dimethylpyrimidine?

- Methodological Answer :

- -NMR : Confirm substitution patterns (e.g., cyclobutoxy integration at δ 4.5–5.5 ppm and methyl groups at δ 2.0–2.5 ppm).

- -NMR : Verify quaternary carbons in the pyrimidine ring (δ 160–170 ppm) and cyclobutyl carbons (δ 20–35 ppm).

- HRMS : Validate molecular ion peaks (e.g., [M+H]) and isotopic patterns.

- IR Spectroscopy : Detect C-O-C stretching (1050–1250 cm) and pyrimidine ring vibrations (1500–1600 cm) .

Advanced Research Questions

Q. How can molecular docking predict the binding modes of 4-Cyclobutoxy-2,6-dimethylpyrimidine to target proteins, and what validation steps are critical?

- Methodological Answer : Use GOLD or AutoDock to simulate ligand-protein interactions. Parameterize the cyclobutoxy group’s conformational flexibility and partial charges using DFT calculations. Validate docking poses by:

- Comparing root-mean-square deviation (RMSD) <2.0 Å against crystallographic ligand coordinates.

- Analyzing hydrogen-bonding networks (e.g., pyrimidine N1/N3 with catalytic residues) and hydrophobic contacts (methyl/cyclobutyl groups).

- Cross-referencing with mutagenesis data or free-energy perturbation (FEP) simulations .

Q. What strategies resolve contradictions in reaction mechanisms involving pyrimidine derivatives (e.g., competing cyclization pathways)?

- Methodological Answer : For ambiguous mechanistic data (e.g., pyrimidine vs. pyridine formation):

- Isotopic Labeling : Track oxygen/nitrogen sources via - or -NMR.

- Kinetic Studies : Compare activation energies (ΔG) under varying temperatures.

- Computational Modeling : Use Gaussian or ORCA to calculate transition-state geometries and identify dominant pathways .

Q. How can structure-activity relationship (SAR) studies guide the design of 4-Cyclobutoxy-2,6-dimethylpyrimidine analogs with enhanced bioactivity?

- Methodological Answer :

- Substituent Scanning : Replace cyclobutoxy with larger rings (e.g., cyclohexyl) to assess steric tolerance.

- Electronic Modulation : Introduce electron-withdrawing groups (e.g., -NO) at C2/C6 to enhance electrophilicity.

- In Silico Screening : Use QSAR models trained on pyrimidine bioactivity data (IC, K) to prioritize synthetic targets .

Q. What experimental and computational approaches validate the stability of 4-Cyclobutoxy-2,6-dimethylpyrimidine under physiological conditions?

- Methodological Answer :

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC.

- Metabolic Prediction : Use BKMS_METABOLIC or similar tools to identify vulnerable sites (e.g., cyclobutoxy O-dealkylation).

- MD Simulations : Assess conformational resilience in explicit solvent models (e.g., TIP3P water) over 100-ns trajectories .

Data Analysis & Contradictions

Q. How should researchers address discrepancies between computational binding affinity predictions and experimental IC values for pyrimidine-based inhibitors?

- Methodological Answer :

- Force Field Calibration : Re-parameterize torsional terms for cyclobutoxy groups using MP2/cc-pVTZ benchmarks.

- Solvent Effects : Include explicit water molecules or COSMO solvation models in docking/scoring.

- Binding Kinetics : Perform SPR or ITC to correlate with IC, accounting for off-rates and rebinding .

Q. What analytical techniques differentiate between pyrimidine ring tautomers or regioisomers in synthetic mixtures?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.